4H-1-Benzopyran-4-one, 7-hydroxy-2-methyl-3-(2-phenyl-4-thiazolyl)-
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Overview
Description
7-Hydroxy-2-methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a phenylthiazolyl group attached to a chromenone core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Phenylthiazolyl Group: The phenylthiazolyl group can be introduced via a nucleophilic substitution reaction using a suitable thiazole derivative.
Hydroxylation and Methylation: The hydroxy and methyl groups can be introduced through selective hydroxylation and methylation reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2-methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chromenone core can be reduced to form a dihydro derivative.
Substitution: The phenylthiazolyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
7-Hydroxy-2-methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylthiazolyl group can interact with enzyme active sites or receptors. These interactions can modulate biological processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4H-chromen-4-one: Lacks the phenylthiazolyl and methyl groups.
2-Methyl-4H-chromen-4-one: Lacks the hydroxy and phenylthiazolyl groups.
3-(2-Phenylthiazol-4-yl)-4H-chromen-4-one: Lacks the hydroxy and methyl groups.
Uniqueness
7-Hydroxy-2-methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one is unique due to the combination of its functional groups, which impart specific chemical properties and potential biological activities. The presence of the hydroxy, methyl, and phenylthiazolyl groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
51625-89-9 |
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Molecular Formula |
C19H13NO3S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
7-hydroxy-2-methyl-3-(2-phenyl-1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C19H13NO3S/c1-11-17(18(22)14-8-7-13(21)9-16(14)23-11)15-10-24-19(20-15)12-5-3-2-4-6-12/h2-10,21H,1H3 |
InChI Key |
JXOHIYJCUOEEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CSC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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